molecular formula C9H19Cl B12640954 3-Chloro-3-ethyl-2,2-dimethylpentane CAS No. 86661-53-2

3-Chloro-3-ethyl-2,2-dimethylpentane

Cat. No.: B12640954
CAS No.: 86661-53-2
M. Wt: 162.70 g/mol
InChI Key: VXAAUICUIBQBAE-UHFFFAOYSA-N
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Description

3-Chloro-3-ethyl-2,2-dimethylpentane (CAS RN: Not explicitly provided) is a branched chloroalkane with the molecular formula C₉H₁₉Cl and a molecular weight of 162.70 g/mol . Its structure features a tertiary chlorine atom at position 3, flanked by an ethyl group and two methyl groups, as described by the SMILES notation CCC(Cl)(CC)C(C)(C)C . The compound has a boiling point of 172°C, reflecting its relatively high molecular weight and branching . Key identifiers include the InChIKey VXAAUICUIBQBAE-UHFFFAOYSA-N and the absence of defined stereocenters .

Properties

CAS No.

86661-53-2

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-chloro-3-ethyl-2,2-dimethylpentane

InChI

InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3

InChI Key

VXAAUICUIBQBAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Free Radical Halogenation

One of the most common methods for synthesizing this compound is through free radical halogenation:

  • Reagents : Chlorine gas (Cl₂)

  • Conditions :

    • The reaction is typically conducted in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
    • Temperature ranges from ambient to elevated levels depending on the specific setup.

This method allows for selective chlorination at the tertiary carbon due to steric hindrance from the surrounding alkyl groups.

Industrial Continuous Flow Chlorination

In industrial settings, continuous flow reactors are often employed for chlorination due to their efficiency and ability to control reaction conditions:

  • Reagents : Chlorine gas (Cl₂) and 3-ethyl-2,2-dimethylpentane
  • Conditions :
    • The reaction occurs in a continuous flow reactor designed to optimize mixing and heat transfer.
    • Typical temperatures range from 50°C to 100°C.
    • Chlorine concentration is carefully monitored to maximize yield and minimize by-products.

This method is advantageous for large-scale production, ensuring consistent quality and reduced reaction times.

Reaction Mechanism

The mechanism of chlorination involves the formation of free radicals:

  • Initiation : Chlorine molecules dissociate into two chlorine radicals under ultraviolet light.

  • Propagation :

    • A chlorine radical abstracts a hydrogen atom from 3-ethyl-2,2-dimethylpentane, forming a new radical.
    • This new radical can then react with another chlorine molecule to form the chlorinated product while regenerating another chlorine radical.
  • Termination : The reaction can terminate when two radicals combine to form a stable product.

Summary of Reaction Conditions

Method Reagents Temperature Range Notes
Free Radical Halogenation Cl₂ Ambient to elevated UV light or radical initiators required
Industrial Continuous Flow Cl₂ + substrate 50°C to 100°C Optimized for large-scale production

Applications and Further Reactions

This compound can undergo various chemical reactions post-synthesis:

Nucleophilic Substitution

The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or ammonia (NH₃), leading to products like alcohols, nitriles, or amines.

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can yield 3-ethyl-2,2-dimethyl-1-pentene.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.

Scientific Research Applications

3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.

    Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.

    Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorinated Alkanes

Structural Analogues and Isomers

The target compound shares structural similarities with several chloroalkanes, differing in substituent placement, branching, and chain length. Notable examples include:

a) 3-Chloro-2-methylpentane (C₆H₁₃Cl)
  • Molecular Weight : 120.62 g/mol .
  • Structure : A secondary chloride with a methyl group at position 2 and chlorine at position 3.
  • Reactivity : More reactive in Sₙ2 reactions due to less steric hindrance compared to tertiary chlorides .
b) 3-Chloro-2,4-dimethylpentane (C₇H₁₅Cl)
  • CAS RN : 19174-61-9 .
  • Molecular Weight : 134.65 g/mol .
  • Structure : Chlorine at position 3 with methyl groups at positions 2 and 4.
  • Reactivity : Steric hindrance at the chloride site reduces Sₙ2 reactivity, favoring E2 elimination under basic conditions .
c) 4-Chloro-2,2-dimethylpentane
  • Structure : Chlorine at position 4 and two methyl groups at position 2.
d) 1-Chloro-3,3-dimethylpentan-2-one (C₇H₁₃ClO)
  • CAS RN : 83391-82-6 .
  • Molecular Weight : 148.63 g/mol .
  • Structure : A ketone derivative with chlorine at position 1 and methyl groups at position 3.
  • Key Difference : Presence of a carbonyl group introduces polarity and distinct reactivity (e.g., nucleophilic acyl substitution) .

Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Chlorine Position Key Structural Features
3-Chloro-3-ethyl-2,2-dimethylpentane C₉H₁₉Cl 162.70 172 Tertiary (C3) Ethyl, two methyl groups at C2/C3
3-Chloro-2-methylpentane C₆H₁₃Cl 120.62 Not reported Secondary (C3) Single methyl at C2
3-Chloro-2,4-dimethylpentane C₇H₁₅Cl 134.65 Not reported Tertiary (C3) Methyl groups at C2 and C4
1-Chloro-3,3-dimethylpentan-2-one C₇H₁₃ClO 148.63 Not reported Primary (C1) Ketone at C2, methyl at C3

Key Observations :

  • Boiling Points : The target compound’s higher boiling point (172°C) reflects its greater molecular weight and branching compared to smaller analogues .
  • Branching Effects : Increased branching (e.g., this compound vs. 3-Chloro-2-methylpentane) reduces volatility but enhances steric hindrance .

Reactivity and Reaction Pathways

a) Nucleophilic Substitution (Sₙ1/Sₙ2)
  • This compound : Tertiary chloride favors Sₙ1 mechanisms due to stable carbocation intermediates, though steric hindrance may slow reaction rates .
  • 3-Chloro-2-methylpentane : Secondary chloride undergoes Sₙ2 reactions more readily due to accessible backside attack .
b) Elimination (E2)
  • The target compound produces alkenes via E2 elimination under strong base conditions (e.g., ethoxide), forming the most substituted alkene (Zaitsev product) .
  • Analogues like 3-Chloro-2,4-dimethylpentane exhibit similar elimination behavior but may yield different alkene distributions due to substituent placement .

Isomerism and Nomenclature

The target compound has multiple structural isomers, including:

  • 3-Chloro-3-ethylheptane
  • 2-Chloro-2-methyloctane
  • 4-Chloro-4-methyloctane .

Nomenclature Challenges:

  • Misnomers such as 4-Chloro-2-methylpentane (incorrect numbering) vs. 2-Chloro-4-methylpentane highlight the importance of IUPAC priority rules .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-chloro-3-ethyl-2,2-dimethylpentane via nucleophilic substitution?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity by stabilizing transition states, while non-polar solvents may favor elimination (E2) over substitution (SN2) .
  • Base Strength: Weak bases (e.g., NaHCO₃) minimize competing elimination. Strong bases (e.g., NaOEt) may shift the pathway to E2, especially in sterically hindered environments .
  • Temperature Control: Lower temperatures (0–25°C) favor substitution by reducing kinetic energy for elimination.
  • Steric Considerations: The 3° chloro group and bulky 2,2-dimethyl substituents hinder SN2; SN1 mechanisms may dominate but require carbocation stabilization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., DB-5) with Kovats’ Retention Indices (RI) to confirm identity. Reported RI values for similar branched chloroalkanes range from 850–950 .
  • NMR Spectroscopy:
    • ¹H NMR: Look for splitting patterns from adjacent methyl groups (e.g., δ 0.8–1.5 ppm for CH₃ and CH₂Cl environments) .
    • ¹³C NMR: Distinct signals for C-Cl (δ 45–55 ppm) and quaternary carbons (δ 30–40 ppm) .
  • IR Spectroscopy: C-Cl stretching vibrations appear at 550–750 cm⁻¹ .

Advanced Research Questions

Q. How does the steric environment influence the regioselectivity of E2 elimination reactions in this compound?

Methodological Answer:

  • Zaitsev vs. Hofmann Products: Despite steric hindrance at the 3° carbon, bulky bases (e.g., tert-butoxide) may favor less substituted alkenes (anti-Zaitsev) due to transition-state strain.
  • Stereoelectronic Analysis: Use molecular modeling (e.g., DFT calculations) to evaluate periplanar alignment of the C-Cl bond with β-hydrogens. The 2,2-dimethyl groups restrict rotation, favoring specific β-H abstraction .
  • Experimental Validation: Compare product ratios (GC-MS) under varying base strengths (e.g., NaOEt vs. KOtBu) and solvents (polar vs. non-polar) .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°) obtained from different analytical techniques?

Methodological Answer:

  • Data Cross-Validation:
    • Compare calorimetry (direct ΔrH° measurement) with computational methods (e.g., Gaussian thermochemistry).
    • Replicate gas chromatography retention indices under standardized conditions (e.g., NIST protocols) .
  • Error Source Analysis:
    • Identify solvent effects (e.g., solvation enthalpy discrepancies) or instrument calibration drift.
    • Use statistical tools (e.g., ANOVA) to assess inter-lab variability .
  • Collaborative Studies: Share raw data via platforms like NIST WebBook to harmonize datasets .

Q. What computational approaches best predict the stability and reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Modeling:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess carbocation stability during SN1 reactions .
    • Transition-State Analysis: Use QM/MM hybrid methods to simulate E2 elimination barriers .
  • QSPR/Neural Networks: Train models on datasets of branched alkanes to predict properties like logP or boiling point .
  • Validation: Compare computed NMR/IR spectra with experimental data to refine force-field parameters .

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